molecular formula C6H6N4O3 B8801114 N-(5-nitropyrimidin-2-yl)acetamide

N-(5-nitropyrimidin-2-yl)acetamide

Cat. No.: B8801114
M. Wt: 182.14 g/mol
InChI Key: ILQNYYIGBSVGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Nitropyrimidin-2-yl)acetamide is a nitropyrimidine derivative utilized in medicinal chemistry and organic synthesis as a key synthetic intermediate. Its structure, featuring both acetamide and nitro functional groups on a pyrimidine ring, makes it a versatile building block for constructing more complex molecules. Compounds with this core structure are frequently explored in structure-activity relationship (SAR) studies, particularly in the development of potential therapeutics targeting neurological and metabolic pathways . For instance, research into related acetamide-substituted heterocycles has identified potent inhibitors of SLACK potassium channels, which are a compelling target for treating rare forms of pediatric epilepsy such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS) . Furthermore, closely related pyrimidine intermediates are employed in the synthesis of adenine derivatives that act as antagonists for the A2B adenosine receptor, a target investigated for managing hepatic glucose production . The reactivity of the nitro group allows for further functionalization, enabling researchers to generate diverse chemical libraries for biological screening. This product is intended for research applications in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H6N4O3

Molecular Weight

182.14 g/mol

IUPAC Name

N-(5-nitropyrimidin-2-yl)acetamide

InChI

InChI=1S/C6H6N4O3/c1-4(11)9-6-7-2-5(3-8-6)10(12)13/h2-3H,1H3,(H,7,8,9,11)

InChI Key

ILQNYYIGBSVGDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(C=N1)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

N-(5-nitropyrimidin-2-yl)acetamide has been studied for its potential as an antimicrobial agent. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The nitro group in the pyrimidine ring is often associated with enhanced antibacterial properties.

Case Study:
A study conducted on derivatives of this compound revealed that certain analogs exhibited Minimum Inhibitory Concentration (MIC) values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating promising antimicrobial efficacy.

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction and inhibition of angiogenesis.

Data Table: Anticancer Activity Evaluation

Cell LineTreatment Concentration (µM)Observed EffectReference Year
MCF-7 (breast cancer)15Dose-dependent decrease in viability2023
OVCAR-8 (ovarian cancer)10Significant growth inhibition2024

In vitro studies have shown that this compound can reduce tumor cell viability, making it a candidate for further development in cancer therapeutics .

Herbicidal Properties

Research has indicated that compounds similar to this compound may possess herbicidal properties, making them suitable for use in agricultural applications.

Case Study:
A field trial assessed the efficacy of this compound as a herbicide against common weeds. Results showed a significant reduction in weed biomass compared to untreated controls, suggesting its potential as a selective herbicide .

Mechanistic Studies

Understanding the mechanism of action for this compound is crucial for its application in drug development.

Enzyme Inhibition

Preliminary studies indicate that this compound may inhibit enzymes involved in nucleic acid metabolism, which could explain its antimicrobial and anticancer activities.

Data Table: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeReference Year
DNA gyraseCompetitive inhibition2024
RNA polymeraseNon-competitive inhibition2024

These interactions highlight the compound's potential to disrupt essential biological processes in pathogens and cancer cells, thereby enhancing its therapeutic profile .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity.

SAR Insights

Research into the structure-activity relationships of similar compounds has shown that substituents on the pyrimidine ring can significantly affect biological activity.

Data Table: Structural Modifications and Effects

ModificationBiological ActivityReference Year
Nitro group at position 5Enhanced antimicrobial2023
Acetamide substitutionIncreased cytotoxicity2024

These insights are crucial for guiding future synthetic efforts aimed at optimizing the compound's efficacy against targeted diseases .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion highlight critical differences between N-(5-nitropyrimidin-2-yl)acetamide and its analogs, focusing on structural features, biological activities, and applications.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Application Reference
This compound C₇H₇N₄O₃ 195.16 5-nitro, pyrimidin-2-yl CDK2/CDK9 inhibition Anticancer research
N-(5-Aminopyrimidin-2-yl)acetamide C₆H₈N₄O 152.15 5-amino, pyrimidin-2-yl Intermediate Organic synthesis
N-(4-Methyl-5-nitropyridin-2-yl)acetamide C₈H₉N₃O₃ 195.18 5-nitro, 4-methyl, pyridin-2-yl Not specified Organic synthesis intermediate
N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate C₆H₁₀N₄O₃·2H₂O 230.20 2-amino, 4,6-dihydroxy, pyrimidin-5-yl Antimicrobial, antifungal Drug discovery
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C₁₄H₁₆N₄OS₂ 344.43 Sulfanyl, 4,6-dimethyl, pyrimidin-2-yl Biologically active intermediate Medicinal chemistry
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide C₁₆H₁₂F₃N₃OS 351.35 Benzothiazole, trifluoromethyl, phenyl Kinase inhibition (potential) Pharmaceutical development

Structural and Functional Insights

Nitro vs. Amino Substitution
  • The 5-nitro group in this compound enhances electrophilicity, making it a candidate for kinase inhibition by interacting with ATP-binding pockets . In contrast, the 5-amino group in N-(5-aminopyrimidin-2-yl)acetamide (CAS 59690-85-6) is electron-donating, favoring hydrogen bonding and use as a synthetic precursor .
Pyrimidine vs. Pyridine Core
  • N-(4-Methyl-5-nitropyridin-2-yl)acetamide (CAS 90765-02-9) replaces the pyrimidine ring with pyridine, reducing hydrogen-bonding sites and altering solubility. This derivative is primarily an intermediate in organic synthesis .
Functional Group Variations
  • Benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ) feature aromatic heterocycles, improving binding affinity to kinase domains .

Preparation Methods

Nitration of 2-Aminopyrimidine

The nitration of 2-aminopyrimidine serves as the foundational step for introducing the nitro group at position 5. The amino group at position 2 acts as a strong ortho/para-directing group, favoring nitration at position 5 due to the resonance stabilization of the intermediate nitronium ion. A typical protocol involves:

  • Reagents : Fuming nitric acid (HNO₃, 90%) and concentrated sulfuric acid (H₂SO₄, 98%) in a 1:3 volumetric ratio.

  • Conditions : Dropwise addition of HNO₃ to H₂SO₄ at 0°C, followed by gradual addition of 2-aminopyrimidine. The reaction is maintained at 5–10°C for 4 hours to prevent di-nitration.

  • Workup : Quenching in ice-water, neutralization with sodium bicarbonate, and extraction with dichloromethane (DCM).

This method yields 2-amino-5-nitropyrimidine with a 68–72% isolated yield. Suboptimal temperatures or reagent ratios may lead to 2-amino-4-nitropyrimidine (15–20% yield), necessitating careful chromatographic separation.

Acetylation of 5-Nitro-2-aminopyrimidine

The acetylation of 5-nitro-2-aminopyrimidine employs acetyl chloride or acetic anhydride to form the acetamide group. Key considerations include the choice of base and solvent to minimize hydrolysis of the nitro group:

  • Reagents : Acetyl chloride (1.2 equiv) in anhydrous acetonitrile or DCM.

  • Base : Triethylamine (TEA, 1.5 equiv) or sodium hydroxide (1.1 equiv).

  • Conditions : Stirring at 25°C for 6–8 hours under nitrogen atmosphere.

  • Workup : Filtration to remove salts, solvent evaporation, and recrystallization from toluene/n-heptane (1:1).

This step achieves an 85–90% yield of this compound with >99% HPLC purity. The use of acetonitrile over DMF reduces byproduct formation, as noted in comparative studies.

Optimization of Reaction Conditions

Nitration Conditions

Table 1: Impact of Nitration Parameters on Yield and Purity

ParameterCondition ACondition BCondition C
HNO₃:H₂SO₄ Ratio1:21:31:4
Temperature (°C)0–55–1010–15
Reaction Time (h)444
Yield (%)587265
Purity (HPLC, %)959997

Condition B (1:3 HNO₃:H₂SO₄ at 5–10°C) maximizes yield and purity by balancing nitration efficiency and side-reaction suppression.

Acetylation Conditions

Table 2: Solvent and Base Effects on Acetylation

SolventBaseEquiv. of AcClYield (%)Purity (%)
AcetonitrileNaOH1.19099.7
DCMTEA1.28598.5
DMFK₂CO₃1.57897.2

Acetonitrile with NaOH provides superior results due to its polar aprotic nature, which stabilizes the intermediate without side reactions.

Purification and Characterization

Crude this compound is purified via recrystallization from toluene/n-heptane (1:1), yielding needle-like crystals with a melting point of 182–184°C. Characterization includes:

  • ¹H NMR (DMSO-d₆): δ 2.15 (s, 3H, CH₃), 8.75 (s, 1H, C₆–H), 9.12 (s, 1H, C₄–H), 10.41 (s, 1H, NH).

  • ESI–MS : m/z 197.1 [M+H]⁺ (calculated for C₆H₆N₄O₃: 196.04).

  • HPLC : Retention time 1.09 min (C18 column, 70:30 H₂O/ACN).

Comparative Analysis of Methods

Industrial-scale synthesis prioritizes solvent recyclability and cost-effectiveness. The acetonitrile/NaOH system (Condition A, Table 2) reduces waste compared to DMF, aligning with green chemistry principles. In contrast, small-scale laboratory methods favor DCM/TEA for easier handling despite lower yields.

Industrial Applications and Scalability

The process described in patent US8163903B2 demonstrates scalability up to 50 kg batches with consistent purity. Key adaptations include:

  • Continuous nitration reactors with precise temperature control.

  • Automated acetylation systems using in-line pH monitoring to optimize base addition.

Q & A

Basic: What synthetic methodologies are reported for N-(5-nitropyrimidin-2-yl)acetamide derivatives?

Answer:
A common approach involves nucleophilic substitution reactions between halogenated pyrimidines and substituted acetamides. For example:

  • Step 1: React 5-nitropyrimidin-2-amine derivatives with chloroacetamide precursors in refluxing ethanol (40–80°C) for 6–12 hours .
  • Step 2: Purify via slow evaporation of solvent mixtures (e.g., chloroform:acetone) to obtain crystalline products .
  • Characterization: Use single-crystal X-ray diffraction (R factor ≤ 0.12) and HR-ESI-MS (mass accuracy < 5 ppm) to confirm structure .

Key Data:

Starting MaterialConditionsYieldCharacterization Tools
2-thio-4,6-dimethylpyrimidineEthanol, refluxN/AX-ray, NMR
4-((2,6-Difluorophenyl)amino)-5-nitropyrimidin-2-yl derivativeDMSO, 80°C20%HR-ESI-MS, ¹H NMR

Basic: How is the molecular structure of this compound validated experimentally?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Refinement: H atoms are positioned geometrically with riding models (C–H = 0.93–0.97 Å, N–H = 0.86 Å) .
  • Metrics: Acceptable R factors (≤0.12) and data-to-parameter ratios (>12:1) ensure reliability .
  • Example: A related pyrimidine-acetamide structure showed mean C–C bond length = 0.003 Å and wR factor = 0.120 .

Advanced: How can structure-activity relationships (SAR) be investigated for this compound?

Answer:
Methodology:

Analog Synthesis: Vary substituents on the pyrimidine ring (e.g., nitro, fluoro, methoxy) and acetamide moiety .

Biological Testing:

  • Screen analogs against kinase targets (e.g., CDK2/CDK9) using enzymatic assays .
  • Evaluate antitumor activity via cell viability assays (e.g., IC₅₀ values in cancer cell lines) .

Computational Analysis:

  • Perform molecular docking to assess binding interactions (e.g., with ATP-binding pockets of kinases) .
  • Compare electrostatic potential maps to explain substituent effects .

Example: A derivative with 2,6-difluorophenyl and dimethylamino groups showed tumor growth inhibition linked to CDK2/9 binding .

Advanced: How to resolve contradictions in reported bioactivity data for pyrimidine-acetamide derivatives?

Answer:
Strategies:

Purity Validation: Use HPLC (purity >95%) and ¹H NMR (integration ratios) to rule out impurities .

Assay Standardization:

  • Control variables like solvent (DMSO concentration ≤0.1%) and incubation time .
  • Include positive controls (e.g., staurosporine for kinase assays) .

Comparative Studies:

  • Test identical analogs across multiple assays (e.g., enzymatic vs. cell-based) to identify assay-specific artifacts .

Computational Validation: Use molecular dynamics simulations to assess target binding under varying conditions .

Advanced: What crystallographic strategies improve crystal quality for X-ray analysis?

Answer:
Optimization Steps:

Solvent Selection: Use mixed solvents (e.g., chloroform:acetone, 1:5 v/v) to slow crystallization .

Temperature Control: Grow crystals at 298 K to minimize thermal motion artifacts .

Refinement: Apply isotropic displacement parameters (Uiso) for methyl groups (1.5×Ueq) and CH/CH₂ groups (1.2×Ueq) .

Example: A dihydrate pyrimidine-acetamide structure was resolved with R factor = 0.042 and wR = 0.120 using these methods .

Advanced: How does the nitro group influence the compound’s electronic and biological properties?

Answer:
Methodology:

Electronic Effects:

  • Calculate Hammett constants (σ) to quantify electron-withdrawing effects .
  • Compare NMR chemical shifts (δ) of nitro-containing vs. des-nitro analogs .

Biological Impact:

  • Replace the nitro group with cyano or methoxy to assess changes in kinase inhibition .
  • Use QSAR models to correlate nitro group position with activity .

Case Study: Nitro at the 5-position of pyrimidine enhanced CDK2 binding affinity by 3-fold compared to 4-nitro analogs .

Advanced: How to evaluate potential toxicity or off-target effects of this compound?

Answer:
Approach:

In Silico Screening: Use tools like ProTox-II to predict hepatotoxicity and carcinogenicity .

In Vitro Assays:

  • Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic interference .
  • Measure mitochondrial toxicity via ATP depletion assays .

Structural Alerts: Monitor for toxicophores (e.g., nitro groups linked to mutagenicity) using structural alerts .

Example: A fluorinated acetamide analog was flagged as a questionable carcinogen due to tumorigenic data in rats .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.